2-Methyl-1,4-dipyridin-2-ylpiperazine

Description

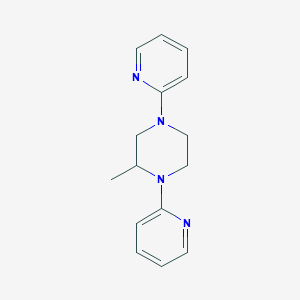

2-Methyl-1,4-dipyridin-2-ylpiperazine is a piperazine derivative featuring a methyl group at the 2-position and pyridin-2-yl substituents at the 1- and 4-positions of the piperazine ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Piperazine derivatives are widely studied for their pharmacological versatility, including applications as antipsychotics, antidepressants, and enzyme inhibitors .

Properties

Molecular Formula |

C15H18N4 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

2-methyl-1,4-dipyridin-2-ylpiperazine |

InChI |

InChI=1S/C15H18N4/c1-13-12-18(14-6-2-4-8-16-14)10-11-19(13)15-7-3-5-9-17-15/h2-9,13H,10-12H2,1H3 |

InChI Key |

MZPXBXSLYJTVLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-dipyridin-2-ylpiperazine typically involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The methylation of the resulting 1,4-dipyridin-2-ylpiperazine can be achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and reduces the formation of by-products. The use of catalysts such as Raney nickel can also improve the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-dipyridin-2-ylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-1,4-dipyridin-2-ylpiperazine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dipyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

- Structural Differences : This compound replaces pyridinyl groups with bicyclic terpene-derived substituents. The bulky bicyclo[3.1.1]heptene groups introduce significant steric hindrance, reducing conformational flexibility compared to 2-Methyl-1,4-dipyridin-2-ylpiperazine.

- Pharmacological Relevance : Such derivatives are explored for CNS activity due to their lipophilicity and ability to cross the blood-brain barrier .

1,4-Di(4-pyridinyl)piperazine (dppip)

- Substituent Position : The pyridinyl groups are attached at the 4-position (vs. 2-position in the target compound). This alters electronic effects, as 4-pyridinyl is less electron-withdrawing than 2-pyridinyl, affecting piperazine basicity.

- Applications : dppip is used in coordination chemistry to construct metal-organic frameworks (MOFs), leveraging its rigid geometry .

(2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

- Structural Modifications : Pyridin-2-yl groups are connected via methylene bridges, creating a more extended conjugated system. The additional methyl groups at the 2- and 5-positions enhance steric crowding.

- Crystallographic Data : Orthorhombic crystal structure (a = 9.4097 Å, b = 9.2191 Å, c = 18.7473 Å) with distinct packing influenced by methyl and pyridinylmethyl groups .

Piperazine-1,4-diamine Derivatives

Furan- and Benzodioxane-Linked Piperazines

- Examples: Piperazine-1,4-diylbis(furan-2-ylmethanone) and 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine.

- Key Differences : Carbonyl or sulfonyl linkages introduce polarity, altering pharmacokinetic profiles. Benzodioxane derivatives, such as Doxazosin Impurity B, are used in antihypertensive therapies .

Physicochemical and Pharmacological Comparisons

| Property | This compound | 1,4-Di(4-pyridinyl)piperazine | (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine |

|---|---|---|---|

| Substituent Position | 1,4-pyridin-2-yl; 2-methyl | 1,4-pyridin-4-yl | 1,4-pyridin-2-ylmethyl; 2,5-methyl |

| Basicity (pKa) | Moderate (pyridinyl electron withdrawal) | Higher (4-pyridinyl less EW) | Lower (methylene bridges reduce EW effect) |

| Solubility | Low in water; moderate in DMSO | Moderate in polar solvents | Low due to hydrophobic methyl groups |

| Biological Activity | Potential CNS targeting | MOF construction | Steric hindrance may limit receptor binding |

Biological Activity

2-Methyl-1,4-dipyridin-2-ylpiperazine is a compound of interest due to its potential pharmacological applications, particularly in the realm of analgesics and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperazine ring substituted with two pyridine groups and a methyl group, which may influence its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly the opioid receptors.

- Opioid Receptor Interaction : Studies have shown that derivatives like 2-methyl-AP-237 exhibit significant affinity for mu-opioid receptors (MOR), mediating analgesic effects comparable to morphine. In rodent models, these compounds demonstrated potent analgesic properties when administered via different routes (subcutaneously or intraperitoneally) .

- G Protein Activation : The compound does not favor G protein activation over β-arrestin 2 translocation, indicating a balanced interaction with opioid receptors that could minimize side effects associated with traditional opioids .

Efficacy in Animal Models

In vivo studies have established the efficacy of this compound derivatives in pain management:

- Analgesic Potency : In rodent models, 2-methyl-AP-237 was found to be four times more potent than morphine in behavioral assays assessing pain relief .

| Compound | Route of Administration | Potency Compared to Morphine |

|---|---|---|

| 2-methyl-AP-237 | Subcutaneous | 4x more potent |

| Fentanyl | Subcutaneous | Comparable |

| Morphine | Various | Baseline |

Case Studies

Several case studies highlight the clinical implications and safety profiles of compounds related to this compound:

- Overdose Incidents : Reports indicate non-fatal and fatal overdoses associated with 2-methyl-AP-237. In clinical settings, concentrations ranged significantly among cases, illustrating variability in individual responses and potential risks associated with use .

- Reinforcing Effects : Self-administration studies in rats suggest that compounds like 2-methyl-AP-237 have reinforcing properties similar to those of addictive opioids, indicating a potential for abuse .

Comparative Analysis

A comparative analysis of various piperazine derivatives shows that while many exhibit beneficial pharmacological effects, their safety profiles vary significantly:

| Compound | Main Activity | Safety Profile |

|---|---|---|

| 2-Methyl-AP-237 | Analgesia | Risk of overdose |

| Azaprocin | Analgesia | Lower abuse potential |

| Fentanyl | Analgesia | High risk of addiction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.